4-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid
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Description
4-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its structure includes a benzoic acid moiety linked to a diazatricyclic core, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid typically involves multiple steps:
Formation of the Diazatricyclic Core: This step often starts with the cyclization of appropriate precursors under controlled conditions to form the diazatricyclic structure. Common reagents include amines and carbonyl compounds, with catalysts such as Lewis acids to facilitate the cyclization.
Attachment of the Benzoic Acid Moiety: The benzoic acid group is introduced through a coupling reaction, often using reagents like carbodiimides (e.g., DCC) to activate the carboxylic acid for nucleophilic attack by the amine group on the diazatricyclic core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the availability and cost-effectiveness of starting materials and reagents.
Properties
IUPAC Name |
4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17-3-1-2-16-14-8-12(10-22(16)17)9-21(11-14)19(26)20-15-6-4-13(5-7-15)18(24)25/h1-7,12,14H,8-11H2,(H,20,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCRUIZRJBSARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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